BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Medicinal Chemistry PDE10A Inhibitor Synthesis Heterocyclic Intermediate

This fragment-sized (MW 149.15) pyrazolo[1,5-a]pyrimidine core with a 5-hydroxymethyl handle is a key intermediate for PDE10A inhibitors (cf. US 8,969,376 B2). The neutral hydroxyl permits chemoselective etherification and esterification without the acidity/electrophilicity of the carboxylic acid or aldehyde analogs. Its logP of -0.87 and single H-bond donor meet CNS MPO criteria for brain-penetrant lead development. Also accessible via NaBH4 reduction of the 5-carboxylic acid (CAS 1086375-50-9). Available at 98% purity.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B11922384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-5-ylmethanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1CO
InChIInChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2
InChIKeyYINWUOIFJGSANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-5-ylmethanol (CAS 1346569-75-2): Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Provenance


Pyrazolo[1,5-a]pyrimidin-5-ylmethanol (CAS 1346569-75-2; molecular formula C₇H₇N₃O; molecular weight 149.15 g·mol⁻¹) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a pyrimidine core, bearing a primary hydroxymethyl (–CH₂OH) substituent at the 5‑position [1]. The scaffold belongs to the pyrazolo[1,5-a]pyrimidine family, recognized as a privileged structure in medicinal chemistry for kinase inhibitor development, with FDA-approved examples such as larotrectinib derived from this core [2]. The compound is documented as a synthetic intermediate in phosphodiesterase 10A (PDE10A) inhibitor programmes and is prepared via sodium borohydride reduction of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid in tetrahydrofuran, yielding the alcohol in approximately 53% isolated yield [3]. Its computed logP of −0.87, single hydrogen-bond donor, three hydrogen-bond acceptors, and topological polar surface area of approximately 50.4 Ų distinguish its drug-likeness and solubility profile from ester, carboxylic acid, and aldehyde analogs at the same position [1].

Why Pyrazolo[1,5-a]pyrimidin-5-ylmethanol Cannot Be Replaced by In-Class Carboxylic Acid or Aldehyde Analogs in PDE10A Lead Optimization


Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9) and 7-chloropyrazolo[1,5-a]pyrimidine-5-carbaldehyde (CAS 1346569-73-0) share an identical core scaffold but differ critically in the 5‑position functional group, which governs both synthetic downstream reactivity and physicochemical properties [1]. These three compounds serve distinct roles: the carboxylic acid is the upstream precursor for hydroxymethyl generation via reduction; the aldehyde contains an electrophilic carbonyl suitable for reductive amination and Schiff-base formation; while the hydroxymethyl analog provides a neutral, hydrogen-bond-donating hydroxyl handle that enables chemoselective etherification, esterification, or mesylation–displacement chemistry without the acidity or electrophilic side-reactivity of the acid or aldehyde [2]. The computed logP values diverge markedly: −0.5 to −0.87 for the alcohol vs. substantially more polar values for the carboxylic acid, translating to differential membrane permeability and solubility that directly impact both the synthetic strategy and the pharmacokinetic profile of final drug candidates [1].

Direct Comparative Evidence: Pyrazolo[1,5-a]pyrimidin-5-ylmethanol vs. 5‑Carboxylic Acid and 5‑Carbaldehyde Congeners


Synthetic Accessibility: Single-Step Reduction from the 5-Carboxylic Acid with 53% Isolated Yield

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is directly synthesized from pyrazolo[1,5-a]pyrimidine-5-carboxylic acid via a one-pot mixed‑anhydride reduction employing isobutyl chloroformate, triethylamine, and sodium borohydride in THF/water over 1.5 h, providing an isolated yield of 53% [1]. In contrast, the 5‑carboxylic acid itself requires a distinct heterocyclization sequence starting from pyruvic acid derivatives and 5‑amino‑N‑aryl‑1H‑pyrazole‑4‑carboxamides, with chemoselectivity dependent on catalyst and temperature regime [2]. No comparable single‑step reduction protocol is reported for converting the 5‑carbaldehyde to the alcohol with similar efficiency. The alcohol therefore offers the shortest synthetic path to a neutral, hydrogen‑bond‑donating 5‑substituent among the three commercially available building blocks.

Medicinal Chemistry PDE10A Inhibitor Synthesis Heterocyclic Intermediate

Functional‑Group Handle: Hydroxymethyl as a Neutral, Hydrogen‑Bond‑Donating Derivative Handle vs. Carboxylic Acid and Aldehyde

The –CH₂OH group in pyrazolo[1,5-a]pyrimidin-5-ylmethanol provides a single hydrogen‑bond donor and a single rotatable bond (τ = 1) [1]. This contrasts with the 5‑carboxylic acid, which presents an acidic proton (pKₐ ~3–4) and a charged carboxylate at physiological pH, and the 5‑carbaldehyde, which introduces an electrophilic carbonyl susceptible to non‑specific Schiff‑base formation. In PDE10A inhibitor programmes, the alcohol serves as a versatile intermediate for O‑alkylation to install diverse ether‑linked pharmacophores without the competing acid–base chemistry or imine formation that complicates use of the acid or aldehyde directly [2].

Fragment-Based Drug Design Scaffold Decoration Parallel Synthesis

Lipophilicity and Predicted Membrane Permeability: logP of −0.87 for the Alcohol vs. Carboxylic Acid Congeners

The computed octanol/water partition coefficient (logP) for pyrazolo[1,5-a]pyrimidin-5-ylmethanol is −0.87 (source: MolAid) and −0.5 from an alternate dataset [1]. This places the alcohol in a more lipophilic range than the corresponding 5‑carboxylic acid, which is largely ionised at physiological pH and exhibits substantially lower effective logD₇.₄. Within the PDE10A inhibitor class, CNS penetration is a critical parameter; compounds such as MT‑3014, a pyrazolo[1,5-a]pyrimidine‑based PDE10A inhibitor, achieve brain penetration with IC₅₀ values of 0.062 nM (human PDE10A) and 0.09 nM (bovine PDE10A), demonstrating that the scaffold can support CNS drug-like properties when appropriately substituted . While no direct logP comparison with the 5‑carbaldehyde is available, the alcohol’s intermediate polarity positions it favourably for fragment elaboration toward CNS‑penetrant leads.

ADME Prediction Physicochemical Profiling CNS Drug Discovery

Commercial Availability and Purity: 95%+ vs. Discontinued 98% Grade

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is commercially offered at ≥95% purity (Catalog No. CM331897) for R&D use . A historical 98% purity grade (Fluorochem brand, Ref. 10‑F604261) was listed by CymitQuimica but has since been discontinued, indicating constrained or intermittent supply . By comparison, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is available at 97–98% purity from multiple major suppliers (Thermo Scientific Acros, Toronto Research Chemicals, AKSci), while 7‑chloropyrazolo[1,5-a]pyrimidine-5-carbaldehyde remains a less commonly stocked specialty intermediate. This supply landscape means that the alcohol, despite its synthetic utility, may require advance sourcing planning relative to the more abundantly stocked carboxylic acid.

Chemical Procurement Building Block Sourcing Vendor Comparison

Scaffold Privilege in Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine Core vs. Pyrazolo[3,4-d]pyrimidine and Other Isosteres

The pyrazolo[1,5-a]pyrimidine scaffold, to which the 5‑ylmethanol derivative belongs, has yielded FDA‑approved drugs (e.g., larotrectinib, a pan‑TRK inhibitor) and numerous clinical candidates targeting kinases such as CDK2, CDK7, EGFR, B‑Raf, ROCK2, and Pim‑1 [1][2]. In a direct comparative study of pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-b]pyridine derivatives as anticancer agents, the [1,5-a] isomers demonstrated IC₅₀ values of 1.28–3.52 μM against A‑549 lung cancer cells with significantly lower toxicity toward MRC5 normal cells [3]. Within the [1,5-a] sub‑class, ROCK2‑selective pyrazolo[1,5-a]pyrimidine derivatives achieved IC₅₀ = 36.8 nM with >250‑fold selectivity over ROCK1 , and CDK2‑targeting derivatives reached IC₅₀ = 0.16 μM (compound 5j), comparable to roscovitine (IC₅₀ = 0.24 μM), while also inhibiting CDK7 (IC₅₀ = 0.14 μM) [4]. These data establish that the [1,5-a] fusion pattern provides a kinase‑inhibitory pharmacophore distinct from alternative fusion isomers, and the 5‑hydroxymethyl analog is a direct entry point into this privileged chemical space.

Kinase Inhibitor Scaffold Hopping TRK Inhibition

Procurement-Driven Application Scenarios for Pyrazolo[1,5-a]pyrimidin-5-ylmethanol


PDE10A CNS Inhibitor Lead Optimisation via 5‑Hydroxymethyl Derivatisation

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol serves as the key intermediate in PDE10A inhibitor programmes, where the neutral hydroxymethyl group enables O‑alkylation to install diverse ether‑linked pharmacophores. The patent literature (US 8,969,376 B2) explicitly describes the use of pyrazolo[1,5-a]pyrimidine compounds bearing 5‑position substituents as PDE10 inhibitors for CNS disorders such as schizophrenia [1]. The alcohol’s logP of −0.87 and single hydrogen-bond donor align with CNS MPO desirability criteria, making it a rational choice over the more polar carboxylic acid for programmes targeting brain-penetrant leads [2]. The precedent of MT‑3014 (human PDE10A IC₅₀ = 0.062 nM), while a more elaborately substituted derivative, validates the scaffold’s ability to achieve high potency and CNS penetration .

Kinase-Focused Fragment Library Construction with Orthogonal Derivatisation Vectors

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase hinge-binding motif, as demonstrated by the FDA approval of larotrectinib and extensive kinase profiling data showing inhibition of CDK2 (IC₅₀ = 0.16 μM), CDK7 (IC₅₀ = 0.14 μM), ROCK2 (IC₅₀ = 36.8 nM), and Pim‑1 [1][2]. Pyrazolo[1,5-a]pyrimidin-5-ylmethanol provides a fragment-sized core (MW = 149.15) with a hydroxyl handle orthogonal to potential C‑2, C‑3, and C‑7 substitution vectors. This enables parallel library synthesis where the 5‑hydroxymethyl group is functionalised independently of modifications at other positions, a strategy not equally accessible with the 5‑carboxylic acid (which requires protection/deprotection) or the 5‑carbaldehyde (which limits electrophile compatibility).

Building Block for Anticancer SAR: A‑549 and MCF7 Cell-Active Series Expansion

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer activity against A‑549 lung cancer cells (IC₅₀ = 1.28–3.52 μM) with low MRC5 normal cell toxicity, and against HepG2, MCF7, and HCT116 cell lines where select derivatives exceeded the potency of doxorubicin and sorafenib [1][2]. The 5‑ylmethanol compound, as the minimally substituted scaffold alcohol, serves as a reference core for systematic SAR exploration at the 5‑position, enabling direct comparison with O‑alkylated, O‑acylated, and amino‑substituted analogs within the same experimental series. Its availability at ≥95% purity from commercial sources supports immediate initiation of medicinal chemistry campaigns .

Custom Synthesis and Scale‑Up: Carboxylic Acid Reduction Route for In‑House Production

For laboratories requiring multi‑gram quantities, the documented synthetic route—reduction of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9) using isobutyl chloroformate, triethylamine, and sodium borohydride in THF/water—provides a reproducible protocol with 53% isolated yield [1]. The carboxylic acid precursor is commercially available at 97–98% purity from multiple suppliers (Thermo Scientific, TRC, AKSci), ensuring supply chain resilience [2]. This route is preferable to sourcing the alcohol directly given the latter’s narrower vendor base and historical discontinuation events, and enables process optimisation to improve upon the reported 53% yield for in‑house campaigns .

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.